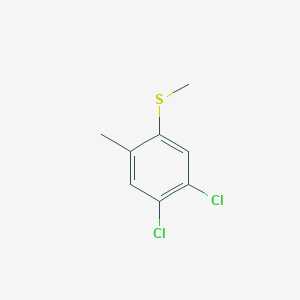

4,5-Dichloro-2-methylthioanisole

Description

4,5-Dichloro-2-methylthioanisole is an organic compound with the molecular formula C8H8Cl2S It is a derivative of thioanisole, characterized by the presence of two chlorine atoms at the 4 and 5 positions and a methyl group attached to the sulfur atom

Properties

IUPAC Name |

1,2-dichloro-4-methyl-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRHDUNKAKQYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methylthioanisole typically involves the chlorination of 2-methylthioanisole. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions to ensure selective chlorination at the 4 and 5 positions.

Industrial Production Methods

On an industrial scale, the production of 4,5-Dichloro-2-methylthioanisole can be achieved through a continuous flow process, where 2-methylthioanisole is continuously fed into a reactor along with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Chlorination Reactions

Methylthio-substituted aromatic compounds often undergo electrophilic substitution or oxidation. For example:

-

In the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine , chlorination with phosphorus oxychloride (POCl₃) under reflux conditions replaces hydroxyl groups with chlorine atoms .

-

N,N'-dimethyl-3,3'-dithiodipropionamide reacts with chlorine gas to form dichlorinated isothiazolinones .

Inference for 4,5-Dichloro-2-methylthioanisole :

Chlorination may further substitute hydrogen atoms on the aromatic ring or oxidize the methylthio (-SMe) group to sulfone (-SO₂Me) under strong oxidizing conditions.

Methylthio Group Reactivity

The methylthio group is susceptible to nucleophilic displacement or oxidation:

-

4,6-dihydroxy-2-methylthio-5-nitropyrimidine reacts with dimethyl sulfate for methylation .

-

Oxidation of methylthio groups in pyrimidines yields sulfoxides or sulfones .

Potential Reactions :

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Oxidation (e.g., H₂O₂, HNO₃) | Acidic/neutral conditions | 4,5-Dichloro-2-methylsulfonylanisole |

| Nucleophilic substitution | Strong base (e.g., NaOH) | Replacement of -SMe with -OH/-NH₂ |

Electrophilic Aromatic Substitution

Dichloro-substituted aromatics exhibit regioselectivity in substitution reactions:

-

Friedel-Crafts acetylation of 3,4-dichlorotoluene yields 4,5-dichloro-2-methylbenzoic acid derivatives .

Relevance :

The electron-withdrawing Cl and -SMe groups may direct incoming electrophiles to specific positions on the aromatic ring (e.g., para to -SMe).

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) are common in functionalizing chloroarenes:

-

3,5-dichloro-2,4,6-trifluoropyridine undergoes fluorination via nucleophilic aromatic substitution .

Hypothetical Application :

| Reaction | Catalyst/Reagents | Product |

|---|---|---|

| Suzuki coupling with aryl boronic acid | Pd(PPh₃)₄, base | Biaryl derivatives |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aryl amine derivatives |

Thermal and Photochemical Stability

Dichloro-methylthio compounds may decompose under heat or UV light:

-

4,5-Dichloro-2-octyl-isothiazolone degrades via cleavage of the isothiazolone ring under alkaline conditions .

Caution :

Storage under inert atmospheres and protection from light are recommended to prevent decomposition.

Toxicity and Handling

While not directly studied for 4,5-Dichloro-2-methylthioanisole, structurally related compounds (e.g., isothiazolones) show severe dermal and respiratory toxicity .

Limitations and Recommendations

The absence of direct experimental data necessitates validation through targeted studies. Key recommendations include:

-

Conducting HPLC-MS or NMR to track reaction pathways.

-

Exploring DFT calculations to predict regioselectivity in substitution reactions.

-

Referencing specialized databases (e.g., Reaxys, SciFinder) for further literature.

Scientific Research Applications

Organic Synthesis

4,5-Dichloro-2-methylthioanisole serves as an important intermediate in the synthesis of more complex organic compounds. Its chlorinated structure allows for various nucleophilic substitution reactions, making it valuable in creating derivatives with enhanced biological activity.

Synthesis of Sulfonamides

One notable application is its use in synthesizing sulfonamide derivatives. The compound can undergo nucleophilic substitution reactions with thiols to produce para-substituted benzenesulfonamides, which are significant in medicinal chemistry for their antibacterial properties .

Medicinal Chemistry

The compound's structural features make it a candidate for developing pharmaceuticals, particularly as potential inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes.

Carbonic Anhydrase Inhibition

Recent studies have indicated that derivatives of 4,5-Dichloro-2-methylthioanisole exhibit high affinity and selectivity towards certain CA isozymes. For instance, compounds derived from this structure have shown promising results as selective inhibitors of Carbonic Anhydrase IX (CAIX), which is implicated in tumor growth and metastasis . This suggests potential applications in cancer therapeutics.

Agrochemicals

In the field of agrochemistry, 4,5-Dichloro-2-methylthioanisole has been explored for its fungicidal properties. Its ability to disrupt cellular processes in fungi makes it a candidate for developing new fungicides.

Fungicidal Activity

Research indicates that the compound exhibits significant antifungal activity against various plant pathogens. This application is particularly relevant in agricultural practices where crop protection is critical for yield enhancement .

Case Study: Synthesis of Antibacterial Agents

A study focused on synthesizing new antibacterial agents utilized 4,5-Dichloro-2-methylthioanisole as a starting material. The synthesized compounds were tested against several bacterial strains, showing varying degrees of effectiveness. The results highlighted the importance of structural modifications to enhance antibacterial activity.

Case Study: Development of CA Inhibitors

Another research effort aimed at developing selective CA inhibitors included synthesizing derivatives from 4,5-Dichloro-2-methylthioanisole. The binding affinities were evaluated using X-ray crystallography and molecular docking studies, revealing insights into the structural basis for selectivity against different CA isozymes .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for sulfonamide synthesis | Important for antibacterial agents |

| Medicinal Chemistry | Inhibitor of Carbonic Anhydrase IX | Potential cancer therapeutic |

| Agrochemicals | Fungicide development | Effective against plant pathogens |

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylthioanisole involves its interaction with various molecular targets. The chlorine atoms and the sulfur moiety play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Thioanisole: The parent compound, which lacks the chlorine substituents.

4-Chloro-2-methylthioanisole: A mono-chlorinated derivative.

5-Chloro-2-methylthioanisole: Another mono-chlorinated derivative.

Biological Activity

4,5-Dichloro-2-methylthioanisole (DCMA) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties, mechanisms of action, and relevant case studies associated with DCMA.

Chemical Structure:

- Molecular Formula: C9H8Cl2OS

- Molecular Weight: 233.13 g/mol

- CAS Number: 1803825-17-3

DCMA is characterized by the presence of two chlorine atoms and a methylthio group attached to an anisole structure, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that DCMA exhibits significant antimicrobial activity. In a study evaluating various chlorinated compounds, DCMA demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 4,5-Dichloro-2-methylthioanisole | 32 | 16 |

These results suggest that DCMA could be a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

The cytotoxic effects of DCMA have been investigated in various cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7) and reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The compound was found to induce apoptosis in these cells, potentially through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .

The biological activity of DCMA is hypothesized to involve several mechanisms:

- Enzyme Inhibition: DCMA has been shown to inhibit specific enzymes involved in cellular metabolism, including acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation .

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to increased ROS production which can trigger apoptosis .

- Cell Signaling Pathways: Preliminary studies suggest that DCMA may affect signaling pathways related to cell proliferation and survival, particularly those involving the MAPK/ERK pathway .

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DCMA in combination with conventional antibiotics against resistant strains of bacteria. The results indicated that when used in synergy with amoxicillin, the antibacterial effect was significantly enhanced, suggesting a potential role for DCMA in combination therapy .

Cancer Research

In another investigation focusing on breast cancer treatment, researchers administered varying doses of DCMA to MCF-7 cell cultures. The study concluded that higher concentrations led to increased apoptosis rates and reduced cell viability, reinforcing the compound's potential as an anticancer agent .

Q & A

Q. What mechanistic insights can be gained from substituent effects in cross-coupling reactions of 4,5-Dichloro-2-methylthioanisole?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.